![molecular formula C9H16Cl2N4O B13585348 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is a chemical compound that features a pyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride can be achieved through a metal- and column-free one-pot ammonolysis reaction. This method involves the use of a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is initiated through the in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement to phenyl carbamate hydrochloride .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same one-pot ammonolysis method. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share the pyridinyl group and have similar reactivity and applications.
Other Urea Derivatives: Compounds with similar urea moieties can be compared in terms of their chemical reactivity and biological activities.
Uniqueness
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is unique due to its specific combination of the pyridinyl and urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16Cl2N4O |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-(pyridin-2-ylmethyl)urea;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-12-9(14)13-7-8-3-1-2-5-11-8;;/h1-3,5H,4,6-7,10H2,(H2,12,13,14);2*1H |
InChI Key |
XHZWEDRKDBNMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
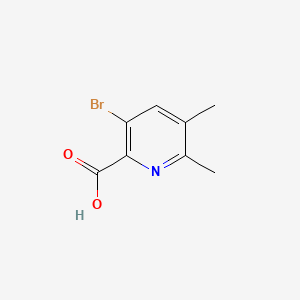
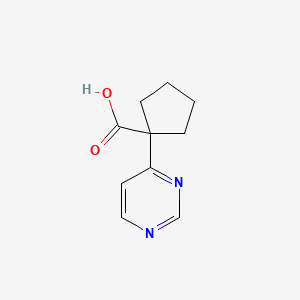
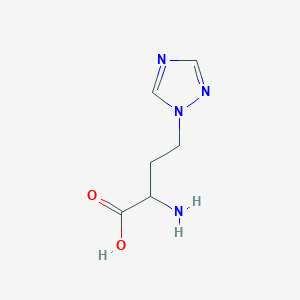

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
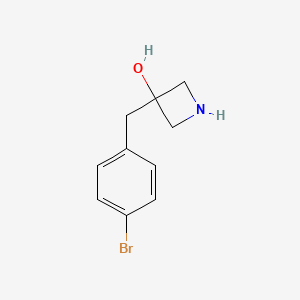

![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
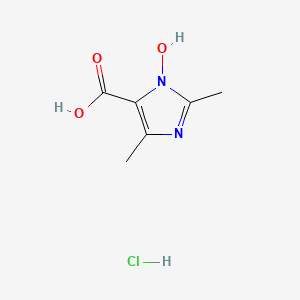
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
